molecular formula C18H10FNO5S B14128058 2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid

2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid

Cat. No.: B14128058
M. Wt: 371.3 g/mol
InChI Key: UJVJRWNSWYJJSV-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with ethynyl, fluorosulfonyl, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorosulfonyl group under mild conditions.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of sulfonamide and sulfonate derivatives.

Scientific Research Applications

2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes for imaging applications.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorosulfonyl group can participate in click chemistry reactions. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for covalent modification of biomolecules, while the fluorosulfonyl group enables participation in bioorthogonal reactions. The quinoline core provides a planar structure that can intercalate into DNA, making it a potential candidate for anticancer therapy.

Properties

Molecular Formula

C18H10FNO5S

Molecular Weight

371.3 g/mol

IUPAC Name

2-(4-ethynylphenyl)-6-fluorosulfonyloxyquinoline-4-carboxylic acid

InChI

InChI=1S/C18H10FNO5S/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(25-26(19,23)24)7-8-16(14)20-17/h1,3-10H,(H,21,22)

InChI Key

UJVJRWNSWYJJSV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)F)C(=C2)C(=O)O

Origin of Product

United States

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